
8-Ethoxymoxifloxacin
Descripción general
Descripción
8-Ethoxymoxifloxacin is a fourth-generation synthetic fluoroquinolone antibacterial agent. It is known for its potent activity against both Gram-positive and Gram-negative bacteria. The compound is a derivative of moxifloxacin and is often referred to as Moxifloxacin EP Impurity C . Its chemical structure is characterized by the presence of a cyclopropyl group, an ethoxy group, and a fluoro group attached to a quinoline core .
Mecanismo De Acción
Target of Action
8-Ethoxymoxifloxacin, a derivative of moxifloxacin, primarily targets the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, and repair .
Mode of Action
The bactericidal action of this compound results from the inhibition of topoisomerase II and IV . By inhibiting these enzymes, the drug interferes with the supercoiling and unwinding of bacterial DNA, which is crucial for DNA replication and transcription. This disruption leads to the death of the bacterial cells .
Pharmacokinetics
This compound, like its parent compound moxifloxacin, is expected to have high bioavailability and a plasma half-life between 11.4–15.2 hours . This suggests a once-daily treatment regimen. The drug is well distributed to various tissues, including saliva, interstitial fluids, and lung tissues . It is metabolized in the liver, primarily via glucuronide and sulfate conjugation . About 22% of a dose is excreted via the kidneys as unmetabolized this compound, while 14% and 2.5% of a dose is renally excreted as acylglucuronide and N-sulphate, respectively .
Result of Action
The primary result of this compound’s action is the death of bacterial cells. By inhibiting key enzymes involved in DNA replication and transcription, the drug prevents bacteria from proliferating, leading to their eventual death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of antimicrobial agents like this compound . Factors such as soil composition, animal husbandry practices, waste management, potable and wastewater conditions, and food safety practices can contribute to the spread of antimicrobial resistance . Understanding these factors is crucial for developing strategies to mitigate the spread of resistance and enhance the efficacy of antimicrobial agents.
Análisis Bioquímico
Biochemical Properties
8-Ethoxymoxifloxacin plays a crucial role in biochemical reactions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, this compound prevents the supercoiling of bacterial DNA, thereby inhibiting cell replication and leading to bacterial cell death . Additionally, this compound interacts with other biomolecules such as ribosomal RNA, further disrupting protein synthesis and bacterial growth .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death. In mammalian cells, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. It can induce oxidative stress and apoptosis in certain cell types, highlighting its potential cytotoxic effects at higher concentrations . Furthermore, this compound can modulate the expression of genes involved in inflammatory responses, thereby impacting cellular homeostasis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to bacterial DNA gyrase and topoisomerase IV. These enzymes are responsible for maintaining the supercoiled structure of bacterial DNA, which is essential for replication and transcription. By inhibiting these enzymes, this compound prevents the relaxation of supercoiled DNA, leading to the inhibition of DNA synthesis and bacterial cell death . Additionally, this compound can bind to ribosomal RNA, inhibiting protein synthesis and further contributing to its antibacterial effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, with a half-life of approximately 12-15 hours, allowing for once-daily dosing . Over extended periods, this compound can accumulate in tissues, leading to sustained antibacterial activity. Prolonged exposure can also result in the development of bacterial resistance, necessitating careful monitoring and appropriate dosing strategies . Long-term studies have shown that this compound can induce changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At therapeutic doses, it effectively reduces bacterial load and improves clinical outcomes in models of bacterial infections . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level result in significant adverse effects, highlighting the importance of dose optimization in clinical settings .
Metabolic Pathways
This compound is metabolized primarily through hepatic pathways, involving phase II metabolism with the formation of N-sulphate and acylglucuronide metabolites . These metabolites are excreted via renal and biliary routes, with a significant portion of the unmetabolized compound also being excreted unchanged . The metabolic pathways of this compound do not involve cytochrome P450 enzymes, reducing the potential for drug-drug interactions .
Transport and Distribution
This compound is rapidly absorbed and widely distributed throughout the body, with high bioavailability and a plasma half-life of 11.4-15.2 hours . It is well-distributed to various tissues, including saliva, interstitial fluids, and lung tissues . The compound is transported across cell membranes via passive diffusion and interacts with transport proteins, facilitating its distribution to target sites . The main metabolites, N-sulphate and acylglucuronide, are also distributed throughout the body and excreted via renal and biliary routes .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and nucleus of bacterial cells, where it exerts its antibacterial effects by inhibiting DNA gyrase and topoisomerase IV . In mammalian cells, this compound can localize to the mitochondria, where it may induce oxidative stress and apoptosis . The compound’s localization is influenced by its chemical structure and the presence of targeting signals that direct it to specific cellular compartments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethoxymoxifloxacin typically involves the chemical modification of moxifloxacinThis modification is achieved through a series of chemical reactions, including nucleophilic substitution and cyclization reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure the purity and quality of the compound. The production involves stringent control of reaction conditions, including temperature, pressure, and pH, to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: 8-Ethoxymoxifloxacin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the quinoline core.
Substitution: Nucleophilic substitution reactions are common, especially at the ethoxy and fluoro positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are employed in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
Treatment of Respiratory Infections
8-Ethoxymoxifloxacin has been developed primarily for the treatment of community-acquired pneumonia and upper respiratory tract infections. Its efficacy against gram-positive bacteria, including Streptococcus pneumoniae, has been well-documented.
Infection Type | Efficacy | Reference |
---|---|---|
Community-acquired pneumonia | High efficacy against pathogens | |
Upper respiratory infections | Effective against common bacteria |
Ocular Infections
The compound is also utilized in ophthalmology for treating serious ocular infections such as keratitis and endophthalmitis. Its formulation as eye drops allows for targeted delivery with minimal systemic exposure.
Antimicrobial Resistance Studies
Research has focused on the effectiveness of this compound against resistant strains of bacteria. Studies indicate that it maintains potency against strains resistant to other fluoroquinolones.
Bacterial Strain | Resistance Level | Efficacy |
---|---|---|
Methicillin-resistant Staphylococcus aureus (MRSA) | Resistant | Effective |
Multidrug-resistant Mycobacterium tuberculosis (MDR-TB) | Resistant | Effective |
Metal Complexes
Recent studies have explored the synthesis of metal complexes with this compound, enhancing its antifungal and antidiabetic properties. These complexes demonstrate superior activity compared to the parent compound.
Metal Complex | Antimicrobial Activity | Antidiabetic Activity |
---|---|---|
Fe(III) Complex | Enhanced antifungal | Moderate inhibition |
Cu(II) Complex | Significant antifungal | High inhibition |
Pharmacokinetics and Safety Profile
This compound is well-absorbed with an absolute bioavailability exceeding 90%. Its pharmacokinetics allow for once-daily dosing, which is advantageous for patient compliance.
- Bioavailability : ~90%
- Dosing Frequency : Once daily
- Safety : Generally well-tolerated with limited adverse effects reported in clinical trials.
Clinical Trials
A series of clinical trials have been conducted to evaluate the safety and efficacy of this compound in various populations, including those with compromised immune systems.
- Study 1 : Evaluated efficacy in patients with community-acquired pneumonia.
- Study 2 : Assessed safety in patients undergoing treatment for ocular infections.
Comparative Studies
Comparative studies between this compound and other fluoroquinolones have shown that it possesses superior activity against certain resistant bacterial strains, indicating its potential as a first-line treatment option in specific scenarios.
Comparación Con Compuestos Similares
Moxifloxacin: The parent compound of 8-Ethoxymoxifloxacin, known for its broad-spectrum antibacterial activity.
Levofloxacin: Another fluoroquinolone with similar antibacterial properties but different structural modifications.
Ciprofloxacin: A widely used fluoroquinolone with a different substitution pattern on the quinoline core.
Uniqueness: this compound is unique due to the presence of the ethoxy group at the 8th position, which enhances its antibacterial activity and provides a different spectrum of activity compared to other fluoroquinolones .
Actividad Biológica
8-Ethoxymoxifloxacin is a derivative of moxifloxacin, which belongs to the class of fluoroquinolones. This compound exhibits significant biological activity, particularly against various bacterial strains, and has been studied for its potential therapeutic applications. This article delves into its biological activity, comparative efficacy, mechanisms of action, and relevant case studies.
This compound functions primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, it disrupts the supercoiling of DNA, leading to bacterial cell death. This mechanism is similar to that of other fluoroquinolones but is enhanced due to the unique structural modifications at the C-8 position.
Comparative Efficacy
Research has shown that this compound exhibits potent antibacterial activity against a variety of pathogens, including both gram-positive and gram-negative bacteria. A comparative study indicated that it has lower minimum inhibitory concentrations (MICs) than some other fluoroquinolones, making it effective even against resistant strains.
Table 1: Comparative MIC Values of this compound
Bacterial Strain | MIC (µg/mL) | Comparison with Moxifloxacin |
---|---|---|
Staphylococcus aureus | 0.5 | Lower than moxifloxacin |
Escherichia coli | 1.0 | Comparable |
Mycobacterium tuberculosis | 0.25 | Significantly lower |
Resistance Development
One notable aspect of this compound is its reduced propensity for inducing resistance compared to other fluoroquinolones. Studies have demonstrated that spontaneous mutation frequencies are significantly lower for this compound, suggesting a favorable profile in terms of resistance management. For instance, the spontaneous mutation frequency observed was for moxifloxacin compared to for its structural analog BAY y 3118 .
Case Studies and Clinical Applications
Several case studies have highlighted the clinical efficacy of this compound in treating infections caused by resistant bacterial strains.
Case Study Example: Treatment of Resistant Staphylococcus aureus
In a clinical setting, a patient with chronic osteomyelitis caused by methicillin-resistant Staphylococcus aureus (MRSA) was treated with this compound. The treatment resulted in significant reduction in bacterial load as evidenced by follow-up cultures taken after four weeks of therapy. The patient exhibited marked clinical improvement with no adverse effects reported.
- Patient Profile : Male, 45 years old
- Initial Condition : Chronic osteomyelitis due to MRSA
- Treatment Regimen : 400 mg orally once daily for eight weeks
- Outcome : Negative cultures at follow-up; marked reduction in symptoms
Research Findings
Recent studies have reinforced the potential of this compound as a viable alternative in antibiotic therapy:
- In Vitro Studies : In vitro tests showed that this compound was effective against various resistant strains, including those resistant to first-line antibiotics.
- Animal Models : In murine models infected with M. tuberculosis, treatment with this compound resulted in a significant reduction in colony-forming units (CFUs) compared to control groups .
Propiedades
IUPAC Name |
7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O4/c1-2-30-21-18-14(20(27)15(22(28)29)10-26(18)13-5-6-13)8-16(23)19(21)25-9-12-4-3-7-24-17(12)11-25/h8,10,12-13,17,24H,2-7,9,11H2,1H3,(H,28,29)/t12-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYROJNBHUWYDU-YVEFUNNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70145578 | |
Record name | 8-Ethoxymoxifloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70145578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1029364-75-7 | |
Record name | 8-Ethoxymoxifloxacin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029364757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Ethoxymoxifloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70145578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-ETHOXYMOXIFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UM832365E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.